molecular formula C15H20N2O4 B11260494 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide

Cat. No.: B11260494
M. Wt: 292.33 g/mol
InChI Key: AKRMUZXELPGCBL-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide is a synthetic organic compound that belongs to the class of amides It features a pyrrolidinone ring substituted with a 3,4-dimethoxyphenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-keto acid or an amino acid derivative.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction.

    Formation of the Propanamide Moiety: The final step involves the formation of the amide bond through a condensation reaction between the pyrrolidinone intermediate and a propanoic acid derivative.

Industrial Production Methods

Industrial production of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common techniques include continuous flow synthesis and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium methoxide, sodium hydride, and various organometallic reagents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and inflammation.

    Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular interactions.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including catalysis and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in key biological processes. For example, it may inhibit enzymes involved in inflammation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)acetamide: Similar structure but with an acetamide moiety instead of a propanamide.

    N-(3,4-dimethoxyphenyl)pyrrolidin-2-one: Similar structure but with a pyrrolidin-2-one ring instead of a pyrrolidin-3-one.

    N-(3,4-dimethoxyphenyl)butanamide: Similar structure but with a butanamide moiety instead of a propanamide.

Uniqueness

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide

InChI

InChI=1S/C15H20N2O4/c1-4-14(18)16-10-7-15(19)17(9-10)11-5-6-12(20-2)13(8-11)21-3/h5-6,8,10H,4,7,9H2,1-3H3,(H,16,18)

InChI Key

AKRMUZXELPGCBL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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